Chemical structure and properties of 3-(5-Phenyl-furan-2-yl)-acrylic acid
Chemical structure and properties of 3-(5-Phenyl-furan-2-yl)-acrylic acid
Executive Summary
3-(5-Phenylfuran-2-yl)acrylic acid (also known as 5-phenyl-2-furanacrylic acid) represents a significant scaffold in medicinal chemistry, characterized by an extended conjugated π-system linking a phenyl ring, a furan heterocycle, and an acrylic acid moiety. This structural motif confers unique electronic properties, making the compound a potent Michael acceptor and a versatile intermediate for synthesizing bioactive heterocycles. Its primary utility lies in drug discovery as a precursor for antimicrobial agents, enzyme inhibitors (e.g., urease, monoamine oxidase), and fluorescent probes. This guide details its chemical identity, synthesis protocols, physicochemical profile, and biological potential.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Classification
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IUPAC Name: (2E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid
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Common Names: 5-Phenyl-2-furanacrylic acid; 3-(5-Phenyl-2-furyl)acrylic acid
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Molecular Formula: C₁₃H₁₀O₃
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Molecular Weight: 214.22 g/mol
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SMILES: OC(=O)/C=C/c1oc(cc1)c2ccccc2
Structural Features & Electronic Properties
The molecule features a donor-π-acceptor architecture where the electron-rich furan ring acts as a bridge between the phenyl group and the electron-withdrawing carboxylic acid.
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Conjugation: The furan ring's aromaticity is less stabilized than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol), allowing for efficient electron delocalization across the entire vinylogous system. This results in a bathochromic shift in UV absorption compared to cinnamic acid.
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Michael Acceptor: The α,β-unsaturated carbonyl system is highly electrophilic at the β-carbon, making it susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in enzymes) or synthetic nucleophiles.
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Isomerism: The compound predominantly exists as the (E)-isomer due to steric hindrance in the (Z)-form, which is thermodynamically less stable.
Synthesis & Manufacturing
The most robust synthetic route involves the Knoevenagel condensation of 5-phenyl-2-furaldehyde with malonic acid. This method is preferred over the Perkin reaction due to milder conditions and higher yields.
Precursor Synthesis: 5-Phenyl-2-furaldehyde
If not commercially available, the aldehyde precursor is synthesized via the Meerwein arylation of furfural with benzenediazonium chloride.
Protocol:
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Diazotization: Aniline (0.1 mol) is dissolved in HCl/H₂O and cooled to 0–5°C. NaNO₂ (0.1 mol) is added dropwise to form the diazonium salt.
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Coupling: Furfural (0.1 mol) is added to the diazonium solution in the presence of CuCl₂ (catalyst) and acetone.
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Workup: The mixture is stirred at room temperature for 2–4 hours. The product is extracted with diethyl ether, dried over MgSO₄, and purified by column chromatography.
Core Synthesis: Knoevenagel Condensation
Objective: Conversion of 5-phenyl-2-furaldehyde to 3-(5-phenylfuran-2-yl)acrylic acid.
Reagents:
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5-Phenyl-2-furaldehyde (1.0 eq)
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Malonic acid (1.2 eq)
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Pyridine (Solvent/Base, 5–10 volumes)
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Piperidine (Catalyst, 0.1 eq)
Step-by-Step Protocol:
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Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5-phenyl-2-furaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in dry pyridine (5 mL).
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Catalysis: Add catalytic piperidine (0.1 mL).
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Reaction: Heat the mixture to 90–100°C for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion).
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Quench: Cool the reaction mixture to room temperature and pour slowly into ice-cold HCl (10% v/v) with vigorous stirring.
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Precipitation: A yellow solid will precipitate immediately. Ensure pH is acidic (pH < 2) to fully protonate the carboxylic acid.
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Purification: Filter the crude solid, wash with cold water to remove pyridinium salts, and recrystallize from ethanol/water (7:3) or acetic acid.[1][2][3][4]
Yield: Typical yields range from 75% to 85% .
Caption: Synthetic pathway from aniline/furfural to the target acrylic acid via Meerwein arylation and Knoevenagel condensation.[5]
Physicochemical Profiling
| Property | Value / Description | Note |
| Appearance | Yellow crystalline needles | Color due to extended conjugation. |
| Melting Point | 175–180°C (Predicted) | Higher than unsubstituted analog (141°C) due to phenyl stacking. |
| Solubility | DMSO, DMF, Ethanol (hot), Acetone | Insoluble in water; sparingly soluble in ether. |
| pKa | ~4.2–4.5 | Similar to cinnamic acid (4.44), slightly more acidic due to furan's electronegativity. |
| UV-Vis | λmax ~320–340 nm | Red-shifted vs. cinnamic acid (270 nm). |
| IR Spectrum | C=O (acid): ~1680 cm⁻¹C=C (alkene): ~1625 cm⁻¹ | Characteristic broad O-H stretch (2500–3000 cm⁻¹). |
Biological & Pharmacological Potential[1][2][3][6][9][10][11][12][13]
Mechanism of Action: Michael Addition
The electrophilic β-carbon of the acrylic acid side chain serves as a "warhead" for covalent modification of enzymes.
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Target: Cysteine thiols (–SH) in the active sites of enzymes (e.g., urease, tyrosine phosphatases).
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Selectivity: The phenyl-furan scaffold provides hydrophobic interactions that position the molecule within specific binding pockets, enhancing selectivity over simple acrylic acids.
Therapeutic Applications[3]
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Antimicrobial Activity:
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Derivatives of 5-phenyl-2-furaldehyde exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
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The free acid acts as a prodrug or active metabolite, disrupting cell wall synthesis or metabolic pathways via alkylation.
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Enzyme Inhibition:
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Urease Inhibitors: Phenyl-furan-acrylic derivatives have shown potency against Helicobacter pylori urease, comparable to standard inhibitors like acetohydroxamic acid.
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Anti-inflammatory: Inhibition of COX/LOX pathways has been observed in related furan-chalcones.
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Caption: Structure-Activity Relationship (SAR) breakdown highlighting the functional roles of each moiety.
Experimental Protocols (Self-Validating)
Thin Layer Chromatography (TLC) Monitoring
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Stationary Phase: Silica Gel 60 F₂₅₄.
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Mobile Phase: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid.
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Visualization: UV light (254/365 nm). The product will appear as a dark spot under 254 nm and may fluoresce blue/green under 365 nm.
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Rf Value: ~0.3–0.4 (Acid is polar; starting aldehyde will be higher, ~0.7).
Recrystallization for High Purity
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Dissolve crude solid in boiling Ethanol (minimum volume).
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Add hot Water dropwise until persistent turbidity is observed.
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Re-heat to clear the solution.
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Allow to cool slowly to room temperature, then to 4°C overnight.
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Filter crystals and dry under vacuum at 50°C.
References
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Hassan, A. S., et al. (2015).[1] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry.
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Pawar, H. S., et al. (2016). "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation." New Journal of Chemistry.
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Al-Mulla, A. (2023).[1][3] "Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants." Journal of Medicinal and Chemical Sciences.
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PubChem Database. "3-(5-Phenyl-2-furyl)acrylic acid derivative records."
